molecular formula C11H18F3NO4 B579927 (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate CAS No. 247068-85-5

(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

Cat. No. B579927
CAS RN: 247068-85-5
M. Wt: 285.263
InChI Key: OWGGQBZQMQMPBI-DKXTVVGFSA-N
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Description

“(S)-2-Amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate” is a compound with the CAS Number: 247068-85-5 and a molecular weight of 285.26 . It is an intermediate of Carfilzomib , which is a second-generation proteasome inhibitor used for the treatment of relapsed and refractory multiple myeloma .


Synthesis Analysis

The synthesis of this compound is described in patent WO2018027021A1 . The patent provides new methods for preparing this compound, which is an important intermediate in the synthesis of carfilzomib . The invention also provides methods of making a useful manganese catalyst that may be used in the epoxidation step of the synthesis .


Molecular Structure Analysis

The IUPAC name of the compound is (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate . The InChI code is 1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3; (H,6,7)/t7-,9+;/m0./s1 .


Chemical Reactions Analysis

The compound is an important intermediate in the synthesis of carfilzomib . The synthesis involves an epoxidation step, for which a manganese catalyst can be used .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 285.26 . It should be stored at 4°C, under nitrogen, and away from moisture .

Scientific Research Applications

Epigenetic Research

This compound can be used in the study of epigenetic modifications, particularly N6-methyladenosine (m6A) , which is a widespread modification in eukaryotic mRNA. It plays a crucial role in regulating mRNA metabolism and fate, and is a core component of epigenetic transcription research . The dynamic regulation of m6A involves methyltransferase complexes, demethylases like FTO and ALKBH5, and methyl recognition proteins. Disruptions in m6A modification and its regulatory enzymes are linked to various diseases, including cancer.

Antitumor Drug Discovery

The compound’s relevance in epigenetic research extends to antitumor drug discovery. It can serve as a lead compound for designing inhibitors targeting the FTO enzyme, which is implicated in acute myeloid leukemia (AML). By inhibiting FTO, it’s possible to regulate gene expression, offering new opportunities for original antitumor drug discovery .

Gene Expression Modulation

Researchers can use this compound to chemically intervene in epigenetic modifications, thereby regulating gene expression. This is a frontier in the discovery of small molecule antitumor drugs, with several drugs targeting DNA methylation enzymes or histone modification enzymes already approved for clinical cancer treatment .

Leukemia Treatment Research

The compound has shown promise in leukemia treatment research. Derivatives of the compound, such as FB23-2 and Dac51, have demonstrated the ability to intervene in FTO’s demethylation function, regulate gene expression, and significantly extend survival rates in AML mouse models .

Immune Evasion Regulation

In the context of immunotherapy, the compound could be used to regulate immune evasion. For instance, a derivative like Dac51 has been found to modulate immune escape, and when used in low doses in conjunction with PD-L1 monoclonal antibodies, it can achieve an immune system-dependent antitumor effect against mouse solid tumors .

Pharmacokinetics and Toxicology Studies

The compound can be used in pharmacokinetics and toxicology studies. In vivo pharmacodynamic studies have shown that certain derivatives can significantly increase the survival rate of leukemia mice without exhibiting toxic side effects at the administered doses .

Mechanism of Action

As an intermediate of Carfilzomib, this compound contributes to the mechanism of action of Carfilzomib. Carfilzomib is a tetrapeptide epoxy ketone proteosome inhibitor that binds selectively and irreversibly to the constitutive proteosome and immunoproteosome . More specifically, the electrophilic epoxyketone warhead binds to the catalytic threonine residue of the β5 subunit of the proteasome protein .

Safety and Hazards

The compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .

Future Directions

As an intermediate of Carfilzomib, the future directions of this compound are likely tied to the applications of Carfilzomib. Carfilzomib is currently approved for the treatment of multiple myeloma , and ongoing research may uncover additional uses.

properties

IUPAC Name

(2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGGQBZQMQMPBI-DKXTVVGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

CAS RN

247068-85-5
Record name 1-Pentanone, 2-amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-, (2S)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247068-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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